molecular formula C17H14N2O2S3 B2770152 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 1021113-52-9

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B2770152
CAS No.: 1021113-52-9
M. Wt: 374.49
InChI Key: APLJLQNTZZIPRO-UHFFFAOYSA-N
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Description

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide is a synthetic organic compound designed for research applications, incorporating multiple heterocyclic systems known for their pharmacological potential. The molecular structure contains both thiophene and thiazole rings, which are privileged scaffolds in medicinal chemistry. Compounds featuring these heterocycles frequently demonstrate a range of biological activities and are investigated as key intermediates or active agents in drug discovery . The structural architecture of this molecule suggests significant research value. The thiazole ring is a common pharmacophore found in compounds studied for their anticancer properties, with some derivatives acting as potent inhibitors of molecular targets such as cyclin-dependent kinases (CDKs) . Furthermore, the incorporation of the thiophene moiety aligns with molecular designs explored for developing new therapeutic agents, as thiophene-containing compounds have been reported in scientific literature for their diverse biological profiles . Its mechanism of action would be highly dependent on specific structural interactions, but its design offers a versatile template for chemical exploration and biological screening in a laboratory setting. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S3/c20-14(15-7-4-8-22-15)11-24-17-19-13(10-23-17)9-16(21)18-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLJLQNTZZIPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with a halogenated ketone under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with Phenylacetamide: The final step involves coupling the thiazole-thiophene intermediate with phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other functionalized aromatic compounds.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and thiophene moieties possess significant antimicrobial properties. For example, N-isopropyl derivatives of the compound have shown effective Minimum Inhibitory Concentration (MIC) values against various pathogens.

Table 1: Antimicrobial Activity of N-isopropyl Derivatives

Compound IDMIC (µg/mL)Pathogen
7b0.22Staphylococcus aureus
4a0.25Escherichia coli
5a0.30Pseudomonas aeruginosa

These findings suggest that the compound could be developed further as an antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies indicate that thiazole derivatives can inhibit viral replication processes effectively. One notable study demonstrated that certain derivatives inhibited the activity of viral RNA polymerase by over 95%, highlighting their potential as antiviral agents.

Case Study: Inhibition of Viral Replication
Research revealed that modifications at specific positions on the thiazole ring enhance activity against viruses such as Hepatitis C Virus (HCV), suggesting a promising avenue for further investigation.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Studies have documented its ability to induce apoptosis in various cancer cell lines, indicating its potential utility in cancer therapy.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15.5Induction of apoptosis
MCF712.3Inhibition of cell proliferation

The IC50 values suggest that the compound effectively reduces cell viability in cancer cell lines, warranting further exploration in cancer treatment applications.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with chlorophenyl (Compound 9, ) or nitro-furyl (Compounds 12–13, ) substituents exhibit reduced yields (53–65%) compared to electron-donating groups (e.g., methoxyphenyl: 90% yield) .
  • Thiophene vs.

Physicochemical Properties

Melting points and synthetic yields reflect crystallinity and reaction efficiency:

Compound ID/Name Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Thiophene, thiazole, acetamide
Compound 9 () 186–187 90 Chlorobenzylidene, methoxyphenyl
Compound 5 () 269.0 87 Sulfamoylphenyl, quinazolinone
Compound 8 () 315.5 91 Sulfamoylphenyl, 4-tolyl
Compound 13 () 159–160 58 Nitro-furyl, chlorophenyl

Analysis :

  • Higher melting points in sulfamoylphenyl derivatives (, up to 315.5°C) suggest strong intermolecular hydrogen bonding or π-stacking due to polar groups .
  • The target compound’s thiophene group may lower melting points compared to chlorophenyl or nitro-furyl analogs due to reduced polarity .

Spectroscopic Characterization

Key spectral data for structural confirmation:

Compound ID/Name IR (C=O, C=S) $^1$H-NMR (δ, ppm) MS (m/z) Reference
Target Compound
Compound 9 () 1663–1682 cm$^{-1}$ Aromatic protons: 7.2–8.3 Calculated
Compound 5 () 1243–1258 cm$^{-1}$ (C=S) Acetamide NH: ~10.1 [M$^+$] 455
Compound 7 () 1247–1255 cm$^{-1}$ (C=S) Triazole NH: 3278–3414 cm$^{-1}$

Insights :

  • The target compound’s thiophene protons would likely resonate at δ 6.8–7.5, distinct from phenyl or indole analogs .
  • Absence of C=O IR bands in triazole derivatives () confirms tautomeric shifts, a feature less relevant to the target compound’s structure .

Biological Activity

The compound 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide , also known as N-benzyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the thiazole ring and subsequent modifications to introduce the thiophenyl and acetamide groups. The synthetic pathway generally follows these stages:

  • Formation of Thiazole : The initial step often involves the reaction of thiophenes with thiazole precursors under controlled conditions.
  • Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution reactions.
  • Acetamide Introduction : Finally, acetamide functionalities are added, often through acylation reactions.

The detailed synthetic route can be summarized as follows:

Thiazole+Thiophene+AcetamideFinal Product\text{Thiazole}+\text{Thiophene}+\text{Acetamide}\rightarrow \text{Final Product}

Antimicrobial Properties

Research has indicated that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide have shown efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 μg/mL
Compound BS. aureus25 μg/mL
Compound CC. albicans30 μg/mL

These findings suggest that structural features such as the thiazole and thiophene rings play a crucial role in enhancing biological activity.

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For example, a study evaluating thiazole derivatives found that they could inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Effects
In vitro studies on a series of thiazole derivatives revealed that one compound significantly reduced the viability of breast cancer cells (MCF-7), with an IC50 value of 12 μM, indicating potent anticancer activity.

The biological activity of 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA : Certain thiazole-containing compounds can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What are the established synthetic routes for 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenylacetamide, and how can purity be ensured during synthesis?

Synthesis typically involves:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halocarbonyl compounds under basic conditions (e.g., NaOH/EtOH) .
  • Thioether linkage introduction : Nucleophilic substitution between a thiol-containing intermediate (e.g., 2-mercapto-thiazole) and a halogenated thiophene derivative (e.g., 2-chloro-2-(thiophen-2-yl)ethyl ketone) .
  • Acetamide functionalization : Reacting the intermediate with phenyl isocyanate or acetic anhydride in anhydrous conditions .
    Purity control : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) and confirm purity via HPLC (>95%) or melting point analysis .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm thiazole ring protons (δ 6.8–7.5 ppm), thiophene protons (δ 7.1–7.9 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 389.5 for C17_{17}H15_{15}N3_{3}O2_{2}S3_{3}) .
  • IR spectroscopy : Identify thioether (C-S, ~650 cm1^{-1}), carbonyl (C=O, ~1680 cm1^{-1}), and NH stretches (~3300 cm1^{-1}) .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation .
  • Enzyme inhibition : Evaluate activity against COX-2 or kinases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to optimize biological activity?

  • Substituent variation : Replace the phenyl group in the acetamide moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on antimicrobial potency .
  • Thiophene modification : Substitute thiophene with furan or pyridine rings to study heterocycle influence on cytotoxicity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA gyrase) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity validation : Re-analyze compound batches via LC-MS to rule out impurities (>98% purity required) .
  • Assay standardization : Use CLSI guidelines for antimicrobial testing and normalize cell viability assays to controls .
  • Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm reproducibility .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Solvent selection : Replace glacial acetic acid (used in cyclization) with greener solvents (e.g., ethanol/water mixtures) to improve yield and reduce toxicity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for thioether bond formation efficiency .
  • Flow chemistry : Explore continuous-flow reactors for thiazole ring synthesis to enhance reproducibility .

Q. What mechanistic studies are critical to elucidate its mode of action?

  • Enzyme kinetics : Measure inhibition constants (KiK_i) for target enzymes (e.g., DHFR) using Lineweaver-Burk plots .
  • Reactive oxygen species (ROS) detection : Use DCFH-DA fluorescence in treated cells to assess oxidative stress involvement .
  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death pathways .

Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability in rodent plasma via LC-MS/MS .
  • Toxicity assays : Conduct acute toxicity studies (OECD 423) and histopathological analysis of liver/kidney tissues .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and reduce off-target effects .

Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?

  • SwissADME : Predict logP, solubility, and CYP450 interactions based on molecular descriptors .
  • ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) via machine learning .
  • Molecular dynamics simulations (GROMACS) : Study binding stability with target proteins over 100-ns trajectories .

Data Contradiction and Validation

Q. How can conflicting data on antimicrobial potency be resolved?

  • Strain specificity : Test clinical isolates (e.g., MRSA) alongside reference strains to assess spectrum breadth .
  • Check for efflux pump activity : Use efflux inhibitors (e.g., reserpine) to determine if resistance is pump-mediated .
  • Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays (FIC index) .

Q. What analytical methods confirm the absence of degradation products during storage?

  • Stability testing : Store at 4°C, -20°C, and RT; analyze monthly via HPLC for degradation peaks .
  • Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify labile groups .

Advanced Methodological Resources

Technique Application Reference
Cryo-EMHigh-resolution imaging of compound-protein complexes
SPR (Biacore)Real-time binding kinetics with target enzymes
Metabolomics (LC-MS)Profiling metabolic perturbations in treated cells

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